molecular formula C15H18ClNO3 B2617714 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one CAS No. 887210-52-8

6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one

Cat. No.: B2617714
CAS No.: 887210-52-8
M. Wt: 295.76
InChI Key: WLHIQLUULSUIFF-UHFFFAOYSA-N
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Description

6-Chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative designed for research use only. It is not for human or veterinary diagnosis or therapeutic use. This compound serves as a crucial chemical intermediate in medicinal chemistry and drug discovery, particularly in the development of novel therapeutic agents. Coumarin-based scaffolds are extensively investigated for their diverse biological activities. Recent research highlights their significant potential as potent kinetic stabilizers of proteins, with some coumarin-based stabilizers exhibiting nanomolar efficacy—a 3,000-fold enhancement over initial screening hits . These stabilizers can bind to specific hydrophobic pockets on target proteins, such as immunoglobulin light chains, to prevent misfolding and aggregation associated with diseases like amyloidosis . The structural features of this compound—including the chlorinated aromatic ring and the aminoalkyl side chain—are known to be key for biological interaction. Similar coumarin derivatives are also explored for their antimicrobial and anticancer properties, as the coumarin core is a privileged structure in pharmacology . Researchers value this compound for constructing more complex molecules or for direct evaluation in biochemical assays to study protein-ligand interactions and mechanisms of disease.

Properties

IUPAC Name

6-chloro-4-[[ethyl(2-hydroxyethyl)amino]methyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-3-17(4-5-18)9-11-7-15(19)20-14-6-10(2)13(16)8-12(11)14/h6-8,18H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHIQLUULSUIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC(=O)OC2=C1C=C(C(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one core.

    Introduction of the chloro group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the ethyl(2-hydroxyethyl)amino group: This step involves the reaction of the intermediate compound with ethyl(2-hydroxyethyl)amine under suitable conditions to form the desired product.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids, bases, and transition metal complexes.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Position 4 Substitutions

The substituent at position 4 critically impacts solubility, target binding, and metabolic stability.

Compound (Position 4) Key Features Pharmacokinetic Implications
Target Compound : (ethyl(2-hydroxyethyl)amino)methyl Hydroxyethyl enhances hydrophilicity; ethyl group balances lipophilicity. Improved aqueous solubility and bioavailability.
6-Chloro-4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one Ethyl group increases hydrophobicity; phenacyloxy at position 7 may reduce solubility. Lower solubility but enhanced membrane permeability.
6-Chloro-4-phenyl-7-[(2,4-dichlorobenzyl)oxy]-2H-chromen-2-one Phenyl group at position 4 increases lipophilicity; dichlorobenzyloxy adds steric bulk. Potential for higher toxicity due to halogenated groups.
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one Piperazine introduces basicity, improving solubility in acidic environments. Enhanced solubility and potential for CNS penetration.

Position 6 and 7 Substitutions

  • Chlorine at Position 6 : Common in analogues (e.g., ), it stabilizes the molecule via electron-withdrawing effects .
  • Methyl at Position 7 : Simplifies the structure (target compound) versus bulkier groups like phenacyloxy or dichlorobenzyloxy , which may hinder binding but improve specificity.

Functional Group Comparisons

  • Hydroxyethyl vs. Piperidine/Piperazine : The hydroxyethyl group in the target compound offers hydrogen-bonding capability, while piperidine () and piperazine () introduce basicity, altering ionization states and solubility profiles.
  • Epoxide (Oxiran) at Position 7 : In 6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one , the reactive epoxide may enable covalent binding but raises toxicity concerns.

Biological Activity

6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered interest due to its potential biological activities, which include anti-inflammatory, anticancer, and cardioprotective effects. The unique structural features of this compound, including the chloro and ethyl(2-hydroxyethyl)amino groups, contribute to its diverse biological properties.

Chemical Structure and Properties

The compound's IUPAC name is 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methylchromen-2-one, with the CAS number 887210-52-8. Its molecular formula is C15H18ClNO3C_{15}H_{18}ClNO_3, and it possesses a molecular weight of approximately 303.76 g/mol. The structure includes a chromen-2-one core, which is critical for its biological activity.

The biological activity of 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one can be attributed to its interaction with various molecular targets. It may modulate enzyme activity, inhibit specific receptors, or affect signaling pathways involved in disease processes. For instance, studies suggest that this compound can inhibit angiotensin-converting enzyme (ACE) activity, leading to cardioprotective effects by reducing oxidative stress and myocardial remodeling.

Anticancer Activity

Research indicates that chromen derivatives exhibit significant anticancer properties. In vitro studies have shown that 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.

Cardioprotective Effects

A notable study demonstrated the cardioprotective effects of similar coumarin derivatives against myocardial infarction. The compound improved cardiac function by reducing oxidative stress markers and enhancing antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Anti-inflammatory Properties

The compound has been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating the NF-kB signaling pathway. This action can be beneficial in treating various inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one, it is essential to compare it with other chromen derivatives:

Compound Biological Activity Mechanism
6-Chloro CoumarinAnticancerInduces apoptosis via caspase activation
7-MethoxycoumarinAntioxidantEnhances SOD and GPx activities
Coumarin DerivativesAnti-inflammatoryInhibits NF-kB signaling

Case Studies

  • Cardioprotective Study : In a study involving male Wistar rats subjected to myocardial infarction, treatment with a related coumarin showed significant improvement in cardiac biomarkers such as CK-MB and troponin-T levels. The treatment group exhibited reduced heart hypertrophy and improved hemodynamic parameters compared to controls .
  • Cancer Cell Line Study : In vitro assays on various cancer cell lines revealed that compounds similar to 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one inhibited cell growth effectively at micromolar concentrations, demonstrating potential as chemotherapeutic agents.

Q & A

Basic Research Question: What are the optimal synthetic routes for preparing 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Start with a substituted coumarin core (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) and introduce chlorine at position 6 via electrophilic substitution using reagents like POCl₃ or SOCl₂ under controlled anhydrous conditions .
  • Step 2: Functionalize position 4 with an ethyl(2-hydroxyethyl)amino-methyl group. This requires a Mannich reaction using formaldehyde, ethyl(2-hydroxyethyl)amine, and a catalyst (e.g., ZnCl₂) in ethanol at 60–70°C. Monitor progress via TLC and confirm purity via HPLC .
  • Critical Parameters: Reaction time, temperature, and stoichiometric ratios of amine/formaldehyde to avoid side products like over-alkylation .

Table 1: Synthetic Yield Optimization

Reaction StepReagents/ConditionsYield (%)Purity (HPLC)
ChlorinationPOCl₃, DMF, 80°C7895%
Mannich ReactionEtOH, 60°C, 6h6592%

Basic Research Question: How is the compound’s structure validated post-synthesis?

Methodological Answer:
Use a combination of:

  • Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., methanol/water). Refinement using SHELXL (R-factor < 0.05) confirms bond lengths/angles and detects disorder (common in flexible ethyl(2-hydroxyethyl) groups) .
  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Assign peaks using DEPT and HSQC. Key signals: δ ~6.3 ppm (coumarin H-3), δ ~3.6 ppm (CH₂-OH).
    • IR: Confirm secondary amine (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1700 cm⁻¹) .

Table 2: Key Crystallographic Data (from analogous compounds)

ParameterValue (Å/°)
C–O (coumarin)1.362
C–Cl bond length1.735
Dihedral angle (C4-substituent)12.8°

Basic Research Question: What solvents are suitable for solubility testing?

Methodological Answer:
Screen solubility via UV-Vis spectroscopy or gravimetric analysis in:

  • Polar aprotic solvents: DMSO, DMF (high solubility due to H-bonding with hydroxyethyl group).
  • Hydroxylic solvents: Methanol, ethanol (moderate solubility; may require heating).
  • Low solubility in non-polar solvents (e.g., hexane) due to the compound’s polar substituents .

Advanced Research Question: How do electronic properties (e.g., HOMO/LUMO) influence its biological activity?

Methodological Answer:
Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set):

  • Step 1: Optimize geometry using Gaussian 16.
  • Step 2: Calculate HOMO/LUMO energies to predict redox behavior and interaction with biological targets (e.g., enzyme active sites).
  • Step 3: Compare with experimental bioactivity data (e.g., IC₅₀ values in enzyme inhibition assays). The chlorine atom and hydroxyethyl group enhance electrophilicity, potentially improving binding to cysteine residues in enzymes .

Table 3: Computational vs. Experimental Data

PropertyCalculated (eV)Experimental (UV-Vis, eV)
HOMO Energy-6.12-6.05 (±0.1)
LUMO Energy-2.87-2.91 (±0.1)

Advanced Research Question: How to resolve contradictions in crystallographic data (e.g., disorder vs. static conformations)?

Methodological Answer:

  • Multi-Temperature SCXRD: Collect datasets at 100 K and 293 K to distinguish thermal motion from true disorder .
  • Refinement Strategies:
    • Use SHELXL’s PART instruction to model disordered ethyl(2-hydroxyethyl) groups.
    • Validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions stabilizing specific conformations .
  • Cross-Validation: Compare with solid-state NMR to confirm dynamic vs. static disorder .

Advanced Research Question: What is the compound’s stability under oxidative/acidic conditions?

Methodological Answer:

  • Oxidative Stability: Expose to H₂O₂ (3% v/v) in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC-MS over 24h. The hydroxyethyl group may undergo oxidation to a ketone .
  • Acidic Stability: Test in 0.1M HCl (simulated gastric fluid). The coumarin core is stable, but the Mannich base linkage may hydrolyze, releasing formaldehyde (detect via Schiff’s reagent assay) .

Table 4: Degradation Products Identified via LC-MS

ConditionMajor Degradant (m/z)Proposed Structure
Oxidative285.14-(Ethyl(oxoethyl)amino) derivative
Acidic210.64-Hydroxy-7-methylcoumarin

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